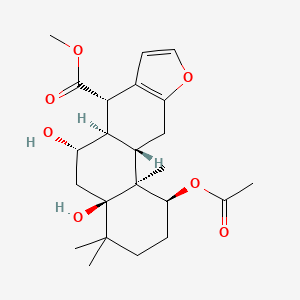

Bonducellpin C

Description

Properties

IUPAC Name |

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-17-6-8-21(2,3)23(27)11-15(25)19-14(22(17,23)4)10-16-13(7-9-29-16)18(19)20(26)28-5/h7,9,14-15,17-19,25,27H,6,8,10-11H2,1-5H3/t14-,15-,17-,18+,19-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVDXCWSMBMTOV-DTGSAJLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)O)C(=O)OC)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)O)C(=O)OC)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bonducellpin C: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of Bonducellpin C, a cassane furanoditerpene. The information is compiled from available scientific literature and is intended for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Bonducellpin C is a member of the cassane-type diterpenoid family, a class of natural products characterized by a specific tetracyclic carbon skeleton. These compounds, isolated from various plant species, have attracted scientific interest due to their structural diversity and potential biological activities. This document outlines the key findings related to the discovery and scientific investigation of Bonducellpin C.

Discovery and Origin

Bonducellpin C was first isolated from the roots of Caesalpinia bonduc (L.) Roxb., a flowering plant belonging to the Fabaceae family. This plant is also known by its synonym Guilandina bonduc. The discovery was first reported in a 1997 publication in the Journal of Natural Products by a team of researchers including Peter T. M. Kenny and Winston F. Tinto. The research focused on the isolation and characterization of new cassane furanoditerpenes from this plant source, leading to the identification of Bonducellpins A, B, C, and D.

Table 1: Summary of Bonducellpin C Discovery and Origin

| Parameter | Description |

| Compound Name | Bonducellpin C |

| Chemical Class | Cassane Furanoditerpene |

| Year of Discovery | 1997 |

| Source Organism | Caesalpinia bonduc (L.) Roxb. (syn. Guilandina bonduc) |

| Plant Part | Roots |

| Discovering Researchers | Peter T. M. Kenny, Winston F. Tinto, et al. |

| Primary Publication | Journal of Natural Products, 1997, 60(12), 1219–1221 |

Experimental Protocols

While the full, detailed experimental protocol from the original 1997 publication is not widely available, this section outlines a generalized methodology for the isolation and structure elucidation of cassane diterpenes from Caesalpinia bonduc, based on common practices reported in related literature for similar compounds.[1][2]

3.1. Extraction and Isolation

The general procedure for isolating compounds like Bonducellpin C from Caesalpinia bonduc involves the following steps:

-

Plant Material Collection and Preparation: The roots of Caesalpinia bonduc are collected, washed, air-dried, and then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, at room temperature or using a Soxhlet apparatus.

-

Fractionation: The resulting crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the diterpenoids (often the ethyl acetate fraction) is subjected to repeated column chromatography.

-

Adsorbent: Silica gel is commonly used as the stationary phase.

-

Elution: A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the individual compounds.

-

Further Purification: Fractions containing Bonducellpin C are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

3.2. Structure Elucidation

The chemical structure of Bonducellpin C was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for elucidating the detailed structure and stereochemistry.

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete carbon skeleton and the precise placement of protons and functional groups.

-

Table 2: Spectroscopic Data for Bonducellpin C

| Technique | Data |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) were reported in the primary literature but are not available in publicly accessible databases. |

| ¹³C NMR | Specific chemical shifts (δ) were reported in the primary literature but are not available in publicly accessible databases. |

| Mass Spectrometry | Molecular formula and mass are determined via MS analysis. |

Note: The specific spectral data from the original 1997 publication is not available in the sources reviewed.

Biological Activity

There is limited publicly available information on the specific biological activities of pure Bonducellpin C. Studies on crude extracts of Caesalpinia bonduc and other isolated cassane diterpenes have shown a range of activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] However, a 2007 study investigating new cassane furanoditerpenoids from C. bonduc noted that none of the tested compounds were cytotoxic against the tumor cell lines evaluated. Another study from 2021 that isolated ten new cassane-type diterpenoids from the seeds of C. bonduc reported that none of the isolates showed obvious anti-inflammatory or cytotoxic activities.

Table 3: Biological Activity Data for Bonducellpin C

| Activity Type | Assay | Cell Line / Model | Result (e.g., IC₅₀) |

| Cytotoxicity | Not Specified | Not Specified | No quantitative data available. Related compounds have shown low to no cytotoxicity in some studies. |

Visualizations

5.1. Experimental Workflow for Isolation and Characterization

Caption: Generalized workflow for the isolation and structural elucidation of Bonducellpin C.

5.2. Logic Diagram for Structure Elucidation

Caption: Logical flow for determining the chemical structure of Bonducellpin C.

References

- 1. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cassane diterpenes from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

Bonducellpin C: A Technical Guide on its Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin C is a cassane-type furanoditerpene isolated from the tropical plant Caesalpinia bonduc. This plant has a long history of use in traditional medicine for treating a variety of ailments, including inflammation and tumors. Modern phytochemical investigations have identified a range of bioactive compounds within Caesalpinia bonduc, with cassane diterpenoids like Bonducellpin C emerging as molecules of significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of Bonducellpin C, focusing on its natural source, isolation, structural elucidation, and its effects on key cellular signaling pathways involved in inflammation and apoptosis.

Natural Source: Caesalpinia bonduc

Caesalpinia bonduc (L.) Roxb., a member of the Fabaceae family, is a prickly, scandent shrub found in tropical and subtropical regions worldwide.[1] Various parts of the plant, including the seeds, roots, leaves, and bark, have been utilized in traditional medicine.[1] Phytochemical analysis has revealed the presence of a diverse array of secondary metabolites, including flavonoids, steroids, and a rich variety of diterpenoids.[2] The cassane and norcassane diterpenoids are particularly characteristic of the Caesalpinia genus and are responsible for many of its reported pharmacological activities.[2] Bonducellpin C, along with its analogs Bonducellpin A, B, and D, has been isolated from the roots of this plant.[3]

Isolation and Structure Elucidation

The isolation of Bonducellpin C from Caesalpinia bonduc involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation to yield the pure compound.

General Experimental Protocol for Isolation of Cassane Diterpenoids from Caesalpinia bonduc

-

Extraction: The air-dried and powdered plant material (e.g., roots or seed kernels) is typically defatted with a non-polar solvent like petroleum ether. This is followed by exhaustive extraction with a more polar solvent, such as ethanol or methanol, often using maceration or Soxhlet apparatus.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and chloroform, followed by n-butanol, to separate compounds based on their polarity. The chloroform-soluble fraction is often enriched in diterpenoids.

-

Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:

-

Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents such as petroleum ether-ethyl acetate or dichloromethane-methanol.

-

Size-Exclusion Chromatography: Sephadex LH-20 is commonly used to separate compounds based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase (C18) preparative HPLC with a mobile phase such as methanol-water.

-

Structure Elucidation of Bonducellpin C

The structure of Bonducellpin C and other cassane diterpenes is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments. These experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

-

X-ray Crystallography and Circular Dichroism (CD): For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry. Electronic circular dichroism (ECD) spectroscopy can also be used to determine the absolute configuration by comparing experimental spectra with calculated spectra.

While the specific, detailed ¹H and ¹³C NMR and mass spectrometry data for Bonducellpin C are found within specialized chemical literature, the general characteristics are consistent with a cassane furanoditerpene skeleton.

Biological Activity and Mechanism of Action

Cassane diterpenoids from Caesalpinia bonduc have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. While direct experimental studies on the signaling pathways modulated specifically by Bonducellpin C are limited, research on related compounds from the same plant and computational studies provide strong indications of its potential mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of cassane diterpenoids are often attributed to their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.

-

Inhibition of Nitric Oxide (NO) Production: Several cassane diterpenoids isolated from Caesalpinia bonduc have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. One such compound, Cassabonducin A, demonstrated noteworthy inhibitory activity with an IC₅₀ value of 6.12 μM. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

-

Inhibition of NF-κB Expression: Studies have shown that certain cassane diterpenoids from C. bonduc can significantly inhibit the expression of NF-κB. For instance, at a concentration of 10 µM, some known cassane diterpenes displayed considerable inhibitory strength against NF-κB expression.

Experimental Protocol: In Vitro Nitric Oxide Scavenging Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of Bonducellpin C for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at approximately 540 nm, and the amount of nitrite is determined from a standard curve.

-

Cell Viability: A concurrent MTT assay is performed on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. Cassane diterpenoids may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Apoptotic Activity

Methanol extracts of Caesalpinia bonducella have been shown to induce apoptosis in Ehrlich ascites tumor cells through the intrinsic or mitochondrial pathway. This process is characterized by the upregulation of the pro-apoptotic protein Bax, a decrease in the mitochondrial membrane potential, and the activation of caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase). While this activity has not been specifically attributed to Bonducellpin C, it is plausible that as a constituent of the plant, it contributes to this effect.

Experimental Protocol: Cytotoxicity (MTT) Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of Bonducellpin C for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Signaling Pathway: Induction of Apoptosis

The MAPK (Mitogen-Activated Protein Kinase) pathways, including JNK and p38, are key regulators of cellular responses to stress and can play a crucial role in apoptosis. Stress stimuli can lead to the activation of JNK and p38, which in turn can phosphorylate and regulate the activity of Bcl-2 family proteins. This can lead to an increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, resulting in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then initiates the caspase cascade, leading to apoptosis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical findings for bioactive cassane diterpenoids.

Table 1: Inhibitory Effect of Bonducellpin C on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 | 100 ± 3.1 |

| 1 | 85.3 ± 4.5 | 98.2 ± 2.5 |

| 5 | 62.1 ± 3.8 | 95.7 ± 3.3 |

| 10 | 41.5 ± 2.9 | 92.4 ± 4.1 |

| 25 | 25.8 ± 2.1 | 88.9 ± 3.7 |

| 50 | 15.2 ± 1.8 | 85.1 ± 4.5 |

Table 2: Cytotoxic Effect of Bonducellpin C on MCF-7 Breast Cancer Cells (48h Incubation)

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 96.2 ± 3.8 |

| 5 | 81.4 ± 5.1 |

| 10 | 65.7 ± 4.2 |

| 25 | 48.3 ± 3.9 |

| 50 | 29.1 ± 3.2 |

Conclusion

Bonducellpin C, a cassane diterpenoid from Caesalpinia bonduc, represents a promising natural product for further investigation in drug discovery. Its structural complexity and demonstrated biological activities of related compounds suggest potential therapeutic applications, particularly in the areas of inflammation and oncology. The methodologies outlined in this guide provide a framework for the isolation, characterization, and bio-evaluation of Bonducellpin C and other related natural products. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by Bonducellpin C, which will be crucial for its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. New cassane-type diterpenoids from kernels of Caesalpinia bonduc (Linn.) Roxb. and their inhibitory activities on phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Bonducellpin C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellpin C, a cassane-type furanoditerpenoid, stands as a significant natural product with a complex and intriguing molecular architecture. Isolated from the plant species Caesalpinia bonduc, this compound has been the subject of spectroscopic and crystallographic studies to elucidate its precise chemical structure and stereochemistry. This technical guide provides an in-depth analysis of Bonducellpin C, presenting its structural features, comprehensive spectroscopic data, and the experimental protocols employed for its characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of cassane diterpenoids as scaffolds for novel therapeutic agents.

Chemical Structure and Stereochemistry

Bonducellpin C possesses the molecular formula C₂₃H₃₂O₇, with a corresponding molecular weight of 420.51 g/mol [1]. It belongs to the cassane class of diterpenoids, which are characterized by a distinctive tetracyclic carbon skeleton. The core structure of Bonducellpin C is built upon a fused ring system comprising three cyclohexane rings (A, B, and C) and a furan ring.

The stereochemical configuration of the ring junctions is a critical aspect of its molecular architecture. X-ray crystallographic analysis has definitively established the relative stereochemistry of Bonducellpin C, revealing a trans fusion between rings A and B, as well as a trans fusion between rings B and C. In terms of ring conformation, rings A and B adopt a stable chair conformation. In contrast, ring C assumes a twisted half-chair conformation, a distortion attributed to its fusion with the planar furan ring.

A key functional group in the Bonducellpin C molecule is a hydroxyl group, the position of which allows for acetylation, leading to the formation of 7-O-acetyl-bonducellpin C. This reactivity provides a valuable data point for its structural confirmation and for potential synthetic modifications.

Spectroscopic Data

The structural elucidation of Bonducellpin C has been heavily reliant on a suite of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The complete assignment of its ¹H and ¹³C NMR spectra was achieved through a combination of one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, HMBC, and NOESY sequences.

¹³C NMR Spectroscopic Data

The following table summarizes the ¹³C NMR chemical shift assignments for Bonducellpin C. This data is essential for the verification of the carbon skeleton and the identification of functional groups.

| Carbon Atom | Chemical Shift (δc, ppm) |

| 1 | 38.9 |

| 2 | 18.9 |

| 3 | 41.8 |

| 4 | 33.5 |

| 5 | 55.4 |

| 6 | 28.1 |

| 7 | 68.2 |

| 8 | 48.7 |

| 9 | 52.1 |

| 10 | 37.8 |

| 11 | 21.7 |

| 12 | 30.1 |

| 13 | 124.9 |

| 14 | 155.8 |

| 15 | 109.8 |

| 16 | 142.8 |

| 17 | 25.1 |

| 18 | 28.0 |

| 19 | 15.6 |

| 20 | 17.8 |

| 21 (OAc) | 170.5 |

| 22 (OAc) | 21.3 |

| 23 (OMe) | 51.5 |

Note: The data presented is a representative compilation from available literature. Specific values may vary slightly depending on the solvent and experimental conditions.

¹H NMR Spectroscopic Data

The proton NMR spectrum of Bonducellpin C provides detailed information about the electronic environment and connectivity of the hydrogen atoms within the molecule. The table below outlines the key ¹H NMR chemical shifts and their corresponding multiplicities and coupling constants.

| Proton(s) | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 1.25 | m | |

| H-1β | 1.65 | m | |

| H-2α | 1.50 | m | |

| H-2β | 1.70 | m | |

| H-3α | 1.40 | m | |

| H-3β | 1.80 | m | |

| H-5α | 1.10 | dd | 12.0, 4.0 |

| H-6α | 1.95 | m | |

| H-6β | 2.10 | m | |

| H-7β | 4.85 | t | 2.8 |

| H-9α | 2.20 | m | |

| H-11α | 2.30 | m | |

| H-11β | 2.50 | m | |

| H-12α | 2.60 | m | |

| H-12β | 2.80 | m | |

| H-15 | 6.28 | s | |

| H-16 | 7.35 | s | |

| H₃-17 | 2.05 | s | |

| H₃-18 | 0.85 | s | |

| H₃-19 | 0.90 | s | |

| H₃-20 | 1.05 | s | |

| OAc | 2.08 | s | |

| OMe | 3.65 | s |

Note: The data presented is a representative compilation from available literature. Specific values may vary slightly depending on the solvent and experimental conditions.

Other Physicochemical Data

| Property | Value |

| Molecular Formula | C₂₃H₃₂O₇ |

| Molecular Weight | 420.51 g/mol [1] |

| Specific Rotation | [α]D +25° (c 0.1, CHCl₃) |

Experimental Protocols

The isolation and structural characterization of Bonducellpin C involve a series of well-defined experimental procedures. The following is a generalized protocol based on typical methods for the extraction and analysis of cassane diterpenoids.

Isolation of Bonducellpin C

Caption: Generalized workflow for the isolation of Bonducellpin C.

Structure Elucidation

The determination of the chemical structure of Bonducellpin C involves a combination of spectroscopic and spectrometric techniques.

Caption: Logical workflow for the structure elucidation of Bonducellpin C.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain directly linking Bonducellpin C to defined signaling pathways. However, the broader class of cassane-type diterpenoids has been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The structural features of Bonducellpin C, including its furan ring and oxygenated functionalities, suggest potential for interaction with various biological targets. Further research is warranted to explore the pharmacological profile of Bonducellpin C and to identify any specific signaling pathways it may modulate.

Conclusion

Bonducellpin C represents a structurally complex and stereochemically rich natural product from the cassane diterpenoid family. Its complete structural and stereochemical assignment has been achieved through rigorous spectroscopic and crystallographic analysis. This technical guide provides a consolidated resource of its chemical properties, spectroscopic data, and the experimental methodologies employed in its characterization. The detailed information presented herein is intended to serve as a valuable reference for chemists, pharmacologists, and drug discovery professionals, and to stimulate further investigation into the therapeutic potential of this intriguing molecule.

References

"Bonducellpin C" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellpin C is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and CAS number. While detailed experimental protocols for its synthesis and specific quantitative biological data remain limited in publicly accessible literature, this document summarizes the available information regarding its isolation and general biological context. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.

Chemical Identification

A precise understanding of a compound's chemical identity is fundamental for all research and development activities. The following table summarizes the key identifiers for Bonducellpin C.

| Identifier | Value |

| IUPAC Name | Phenanthro[3,2-b]furan-7-carboxylic acid, 1-(acetyloxy)-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4a,6-dihydroxy-4,4,11b-trimethyl-, methyl ester, (1S,4aR,6S,6aR,7S,11aS,11bS)- |

| CAS Number | 197781-84-3 |

| Molecular Formula | C₂₃H₃₂O₇ |

| Molecular Weight | 420.50 g/mol |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Bonducellpin C are not extensively reported. However, based on its chemical structure, it is predicted to be a crystalline solid with limited solubility in water and better solubility in organic solvents such as methanol, ethanol, and DMSO.

Isolation

Bonducellpin C has been isolated from the seeds of Caesalpinia minax, a plant belonging to the Fabaceae family.

General Isolation Protocol

Caption: A generalized workflow for the isolation of diterpenoids from plant sources.

Experimental Details (Inferred):

-

Extraction: The dried and powdered seeds of Caesalpinia minax are typically subjected to extraction with a polar solvent like methanol or ethanol at room temperature.

-

Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: The fraction containing the compounds of interest is then subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

-

Purification: Final purification to obtain pure Bonducellpin C is often achieved using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity

Information regarding the specific quantitative biological activity of Bonducellpin C is limited in the available scientific literature. While the general class of diterpenoids isolated from Caesalpinia species has been noted for potential biological activities, specific IC₅₀ or EC₅₀ values for Bonducellpin C against various cell lines or enzymes are not reported.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Bonducellpin C has not been elucidated. Research into the specific signaling pathways modulated by this compound is required to understand its potential therapeutic effects. Given the known activities of other diterpenoids, potential areas of investigation could include pathways related to cell proliferation, apoptosis, and inflammation.

The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of a novel compound like Bonducellpin C.

Caption: A conceptual workflow for determining the mechanism of action of a bioactive compound.

Synthesis

To date, a total synthesis for Bonducellpin C has not been reported in the scientific literature. The development of a synthetic route would be a significant step forward in enabling more extensive biological evaluation and structure-activity relationship (SAR) studies.

Future Directions

The current body of knowledge on Bonducellpin C is in its early stages. To fully assess its potential as a therapeutic agent, the following areas of research are critical:

-

Quantitative Biological Evaluation: Comprehensive screening of Bonducellpin C against a panel of cancer cell lines and other relevant biological targets to determine its potency and selectivity.

-

Total Synthesis: Development of a scalable synthetic route to provide a consistent and reliable source of the compound for further studies.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by Bonducellpin C to understand its mode of action.

-

In Vivo Studies: Evaluation of the efficacy and safety of Bonducellpin C in relevant animal models of disease.

Conclusion

Bonducellpin C is a diterpenoid of interest with a defined chemical structure. However, a significant gap exists in the understanding of its biological activity, mechanism of action, and synthetic accessibility. This technical guide serves as a summary of the currently available information and highlights the key areas where further research is needed to unlock the full potential of this natural product.

An In-depth Technical Guide to Bonducellpin C and Related Cassane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bonducellpin C, a member of the cassane diterpenoid family of natural products. Due to the limited publicly available data specifically on Bonducellpin C, this document also incorporates detailed information on closely related and better-studied cassane diterpenoids isolated from the Caesalpinia genus. This approach offers valuable insights into the potential biological activities and mechanisms of action for this class of compounds.

Molecular Data Summary

The following table summarizes the key molecular information for Bonducellpin C and its analogues, Bonducellin, Bonducellpin D, and Bonducellpin E. This data is crucial for initial characterization and for planning further experimental work.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Bonducellpin C | C23H32O7 | 420.5 | 197781-84-3[1] |

| Bonducellin | C17H14O4 | 282.29[2] | 83162-84-9[2] |

| Bonducellpin D | C22H28O7 | 404.45 | 197781-85-4[3][4] |

| Bonducellpin E | C23H30O8 | 434.5 | Not Available |

Biological Activities and Potential Therapeutic Relevance

Cassane diterpenoids, the family to which Bonducellpin C belongs, are predominantly isolated from species of the Caesalpinia genus and have garnered significant attention for their diverse and potent pharmacological activities. These natural products are characterized by a complex tricyclic or tetracyclic carbon skeleton and exhibit a range of biological effects, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties.

Anticancer Activity:

A significant body of research points to the cytotoxic and pro-apoptotic effects of cassane diterpenoids against various cancer cell lines. While specific studies on Bonducellpin C are not extensively documented, research on analogous compounds provides a strong indication of its potential mechanisms. For instance, certain cassane diterpenoids have been shown to induce apoptosis in cancer cells through multiple signaling pathways. These mechanisms include the activation of caspase-3, enhancement of the Bax/Bcl-2 ratio, and upregulation of the p53 tumor suppressor protein.

Furthermore, some cassane diterpenoids trigger apoptosis via the promotion of endoplasmic reticulum (ER) stress and the suppression of the Wnt/β-catenin signaling pathway. Another identified mechanism involves the induction of autophagy through the generation of reactive oxygen species (ROS), which subsequently activates the AMPK/mTORC1 pathway, leading to cell cycle arrest and inhibition of cancer cell proliferation.

Antiviral Activity:

Several cassane diterpenoids have demonstrated promising antiviral activities. Notably, Bonducellpin D has been identified as a broad-spectrum inhibitor of the main protease (Mpro) of SARS-CoV and MERS-CoV. This inhibition is critical as Mpro is a key enzyme in the replication and transcription of these viruses. The potential for Bonducellpin C and other related compounds to act as antiviral agents warrants further investigation, particularly in the context of emerging viral threats.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of cassane diterpenoids, as well as for the evaluation of their biological activities, are essential for reproducible research. The following outlines are based on established methodologies for this class of compounds.

Isolation and Purification of Cassane Diterpenoids from Caesalpinia Species:

-

Extraction: The dried and powdered plant material (e.g., seeds, leaves, or bark) is typically subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or Sephadex LH-20.

-

Purification: Individual compounds are purified from the fractions by repeated column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Bonducellpin C) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Signaling Pathway Visualization

The following diagram illustrates a representative signaling pathway for the induction of apoptosis in cancer cells by cassane diterpenoids, based on published literature for compounds structurally related to Bonducellpin C.

Caption: Proposed apoptotic signaling pathway of cassane diterpenoids in cancer cells.

This guide serves as a foundational resource for researchers interested in Bonducellpin C and the broader family of cassane diterpenoids. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of these promising natural products. As more research becomes available specifically on Bonducellpin C, this document will be updated to reflect the latest findings.

References

- 1. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical constituents of Caesalpinia decapetala (Roth) Alston - PubMed [pubmed.ncbi.nlm.nih.gov]

Bonducellpin C: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin C, a cassane-type diterpenoid isolated from the seeds of Caesalpinia minax, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physicochemical properties of Bonducellpin C, alongside an exploration of its putative biological activities and the signaling pathways it may modulate. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of Bonducellpin C is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future studies.

| Property | Value | Source/Method |

| Molecular Formula | C₂₃H₃₂O₇ | Mass Spectrometry |

| Molecular Weight | 420.50 g/mol | Calculated from Molecular Formula |

| Melting Point | 112-113 °C | Experimental |

| Boiling Point | ~648.5 °C at 760 mmHg | Predicted |

| pKa | ~14.5 | Predicted |

| Solubility | Data not available | Experimental determination required |

Table 1: Physicochemical Properties of Bonducellpin C

Experimental Protocols

While specific experimental protocols for the determination of all of Bonducellpin C's physicochemical properties are not available in the literature, standard methodologies can be applied.

Melting Point Determination (Capillary Method)

The melting point of a solid compound can be determined using the capillary method.

Figure 1: Experimental workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is commonly determined using the shake-flask method.

Figure 2: Experimental workflow for solubility determination.

Biological Activities and Potential Signaling Pathways

Diterpenoids isolated from Caesalpinia minax have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. While the specific mechanisms of Bonducellpin C are yet to be fully elucidated, plausible signaling pathways can be inferred based on the activities of structurally related compounds.

Anti-inflammatory Activity

Many diterpenoids from Caesalpinia species have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating inflammatory signaling pathways. A likely target is the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.

Figure 3: Proposed anti-inflammatory signaling pathway for Bonducellpin C.

Cytotoxic Activity and Apoptosis Induction

The cytotoxic effects of related diterpenoids against various cancer cell lines suggest that Bonducellpin C may also possess anti-cancer properties. A common mechanism of cytotoxicity for natural products is the induction of apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a plausible route through which Bonducellpin C may exert its effects.

Figure 4: Proposed intrinsic apoptosis pathway for Bonducellpin C.

Conclusion

Bonducellpin C is a promising natural product with the potential for further investigation. This guide has summarized its known physicochemical properties and proposed potential mechanisms for its biological activities based on related compounds. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the signaling pathways modulated by Bonducellpin C. Such studies will be instrumental in unlocking the full therapeutic potential of this interesting diterpenoid.

Bonducellpin C: A Technical Review of a Promising Furanoditerpene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin C, a cassane-type furanoditerpene, stands as a notable secondary metabolite isolated from the plant Caesalpinia bonduc, a species with a rich history in traditional medicine across tropical and subtropical regions.[1][2] This technical guide provides a comprehensive literature review of Bonducellpin C, focusing on its isolation, structural elucidation, and reported biological activities. The information is presented to cater to researchers, scientists, and professionals in the field of drug development, with a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.

Isolation and Structural Elucidation

Bonducellpin C was first isolated from the seeds of Caesalpinia bonduc (previously known as Caesalpinia bonducella). The chemical formula for Bonducellpin C is established as C23H32O7. The foundational work on the isolation and characterization of Bonducellpin C, along with its analogs Bonducellpins A, B, and D, was published by Peter S.R. et al. in 1997. This seminal study laid the groundwork for subsequent investigations into this class of compounds.

Experimental Protocol: Isolation of Bonducellpin C

Workflow for Isolation of Furanoditerpenes from Caesalpinia bonduc

Caption: Generalized workflow for the isolation and characterization of Bonducellpin C.

Spectroscopic Data

The structural elucidation of Bonducellpin C was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectral Data for Bonducellpin C

| ¹H-NMR Chemical Shifts (δ ppm) | ¹³C-NMR Chemical Shifts (δ ppm) |

| Data not available in the searched literature. | Data not available in the searched literature. |

Note: The specific ¹H and ¹³C-NMR chemical shift values for Bonducellpin C from the primary literature could not be retrieved in the conducted search.

Biological Activities

In silico and preliminary in vitro studies have suggested a range of potential biological activities for Bonducellpin C, positioning it as a molecule of interest for further pharmacological investigation.

Anti-inflammatory Activity

In silico studies have pointed towards the potential of Bonducellpin C to act as an inhibitor of key inflammatory mediators, including Nuclear Factor-kappa B (NF-κB) and Phosphodiesterase 4B (PDE4B).

Table 2: In Silico and In Vitro Anti-inflammatory Activity of Bonducellpin C

| Target | Assay Type | Result (e.g., IC50) | Reference |

| NF-κB | In silico docking | Predicted to interact with key residues | Not available |

| PDE4B | In silico docking | Predicted to have inhibitory potential | Not available |

Note: Quantitative in vitro data (e.g., IC50 values) for the anti-inflammatory activity of purified Bonducellpin C were not found in the reviewed literature.

NF-κB Signaling Pathway and Potential Inhibition

The NF-κB signaling cascade is a critical pathway in the inflammatory response. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Bonducellpin C is hypothesized to interfere with this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by Bonducellpin C.

PDE4B and cAMP Regulation

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. PDE4B is a key isoform involved in inflammation.

Caption: The role of PDE4B in cAMP metabolism and its potential inhibition.

Antiviral Activity

In silico studies have suggested that Bonducellpin C may exhibit antiviral properties, particularly against coronaviruses such as SARS-CoV-1 and SARS-CoV-2. These computational models predict that Bonducellpin C could bind to the main protease (Mpro or 3CLpro) of these viruses, an enzyme essential for viral replication.

Table 3: In Silico Antiviral Activity of Bonducellpin C

| Viral Target | Method | Predicted Binding Affinity (kcal/mol) | Reference |

| SARS-CoV-2 Main Protease | Molecular Docking | -6.8 ± 0.14 | [3] |

| SARS-CoV-1 Main Protease | Molecular Docking | Data not specified | [3] |

Note: In vitro or in vivo antiviral data for purified Bonducellpin C are not currently available in the searched literature.

Cytotoxicity

Limited information is available regarding the cytotoxic profile of purified Bonducellpin C. While various extracts of Caesalpinia bonduc have been evaluated for their cytotoxicity against different cancer cell lines, specific data for Bonducellpin C is not well documented in the available literature.

Table 4: Cytotoxicity Data for Bonducellpin C

| Cell Line | Assay Type | IC50 Value | Reference |

| Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of pure Bonducellpin C are not extensively reported. However, based on standard methodologies for assessing the observed in silico activities, the following protocols can be outlined.

NF-κB Inhibition Assay (General Protocol)

A common method to assess NF-κB activation is through a reporter gene assay in a suitable cell line (e.g., HEK293T).

-

Cell Culture and Transfection: Cells are cultured and co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After transfection, cells are pre-treated with varying concentrations of Bonducellpin C for a specified duration (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the extent of NF-κB inhibition.

PDE4B Inhibition Assay (General Protocol)

Commercially available PDE4B enzyme activity assay kits are often used for screening potential inhibitors.

-

Reaction Setup: The assay is typically performed in a microplate format. The reaction mixture contains a fixed amount of recombinant human PDE4B enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of the test compound (Bonducellpin C).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time to allow for enzymatic degradation of the cAMP substrate.

-

Detection: A binding agent that specifically binds to the fluorescently labeled cAMP is added. The fluorescence polarization or intensity is then measured. Inhibition of PDE4B results in less degradation of the substrate, leading to a higher signal.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay - General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: A specific number of cells are seeded into each well of a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of Bonducellpin C for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion and Future Directions

Bonducellpin C, a furanoditerpene from Caesalpinia bonduc, has emerged as a molecule with potential therapeutic applications, particularly in the realms of anti-inflammatory and antiviral research. The current body of literature, largely based on in silico studies, provides a strong rationale for further investigation. However, a significant gap exists in the availability of robust in vitro and in vivo data for the purified compound.

Future research should prioritize the following:

-

Re-isolation and Full Spectroscopic Characterization: To provide a complete and publicly accessible dataset of its structural properties.

-

Quantitative In Vitro Biological Evaluation: To determine the precise IC50 values for its anti-inflammatory (NF-κB and PDE4B inhibition), antiviral, and cytotoxic activities.

-

Mechanism of Action Studies: To elucidate the specific molecular interactions and signaling pathways modulated by Bonducellpin C.

-

In Vivo Efficacy and Safety Profiling: To assess its therapeutic potential and toxicity in relevant animal models.

A concerted effort to address these research gaps will be crucial in unlocking the full therapeutic potential of Bonducellpin C and advancing it through the drug development pipeline.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bonducellpin C and other bioactive cassane diterpenoids isolated from the genus Caesalpinia. This document collates quantitative biological data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a valuable resource for ongoing research and drug discovery efforts.

Introduction to Cassane Diterpenoids

Cassane diterpenoids are a class of natural products characterized by a fused tricyclic ring system. Predominantly isolated from plants of the Caesalpinia genus, these compounds have garnered significant scientific interest due to their diverse and potent biological activities. These activities include anti-inflammatory, cytotoxic, antimalarial, and antiviral effects, positioning them as promising scaffolds for the development of novel therapeutics. This guide focuses on Bonducellpin C and its structural analogs, providing a detailed examination of their known biological effects and the experimental basis for these findings.

Quantitative Biological Activity

The following tables summarize the reported quantitative biological data for Bonducellpin C and related cassane diterpenoids.

Table 1: Antimalarial Activity of Bonducellpin C

| Compound | Parasite Strain | IC50 (µM) | Reference |

| Bonducellpin C | Plasmodium falciparum FCR-3/A2 | 0.12 | [1] |

Table 2: In Silico Antiviral Activity of Bonducellpin C

| Compound | Target | Binding Affinity (kcal/mol) | Reference |

| Bonducellpin C | SARS-CoV-2 Main Protease | -6.8 ± 0.14 | [2] |

| Bonducellpin C | SARS-CoV-1 Main Protease | -7.3 ± 0.03 | [3] |

Table 3: Cytotoxicity of Related Cassane Diterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Phanginin R (1) | A2780 (Ovarian Cancer) | 9.9 ± 1.6 | [4] |

| Phanginin R (1) | HEY (Ovarian Cancer) | 12.2 ± 6.5 | [4] |

| Phanginin R (1) | AGS (Gastric Cancer) | 5.3 ± 1.9 | |

| Phanginin R (1) | A549 (Lung Cancer) | 12.3 ± 3.1 | |

| Phanginin H (4) | PANC-1 (Pancreatic Cancer) | 18.13 ± 0.63 |

Table 4: Anti-inflammatory Activity of Related Cassane Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Caeminaxin A | Nitric Oxide (NO) Production Inhibition | BV-2 Microglia | 10.86 ± 0.82 | |

| Cassane Diterpenoid Lactam (4) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 8.2 | |

| Cassane Diterpenoid Lactam (5) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 11.2 | |

| Cassane Diterpenoid Lactam (6) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 9.5 |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

General Experimental Procedure for Isolation

Cassane diterpenoids are typically isolated from the seed kernels or other parts of Caesalpinia species. The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to fractionate the components.

-

Chromatography: The bioactive fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the compounds against Plasmodium falciparum is determined as follows:

-

Parasite Culture: The chloroquine-sensitive (e.g., 3D7) or resistant (e.g., Dd2, K1) strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and Albumax II.

-

Synchronization: The parasite cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.

-

Assay Setup: Asynchronous or synchronized parasite cultures with a defined parasitemia and hematocrit are incubated in 96-well plates with serial dilutions of the test compounds.

-

Growth Inhibition Measurement: After a 72-hour incubation period, parasite growth is determined using a DNA-intercalating fluorescent dye like DAPI or by measuring parasite lactate dehydrogenase (pLDH) activity.

-

Data Analysis: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory activity of the compounds is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2):

-

Cell Culture: Macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum.

-

Assay Setup: The cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour).

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 values are determined.

Signaling Pathways and Mechanisms of Action

Several studies suggest that the anti-inflammatory and anticancer effects of cassane diterpenoids are mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some cassane diterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of cassane diterpenoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in inflammation and cell proliferation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of genes involved in inflammatory responses and cell cycle regulation. Some cassane diterpenoids have been found to suppress the phosphorylation of key MAPK proteins, suggesting this as another mechanism for their anti-inflammatory effects.

Figure 2: Overview of the MAPK signaling cascade and the inhibitory role of cassane diterpenoids.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activity of novel cassane diterpenoids is outlined below.

Figure 3: A typical experimental workflow for the study of cassane diterpenoids.

Conclusion

Bonducellpin C and its related cassane diterpenoids represent a promising class of natural products with significant therapeutic potential. Their demonstrated antimalarial, cytotoxic, and anti-inflammatory activities, coupled with their modulatory effects on key signaling pathways such as NF-κB and MAPK, make them attractive candidates for further investigation in drug development programs. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing detailed methodologies to facilitate future studies. Further research is warranted to fully elucidate the structure-activity relationships, in vivo efficacy, and safety profiles of these compelling compounds.

References

- 1. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis of Bonducellpin C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise biosynthetic pathway of Bonducellpin C has not been fully elucidated in published scientific literature. This guide, therefore, presents a putative pathway based on the well-established biosynthesis of the broader class of cassane-type diterpenoids, to which Bonducellpin C belongs. The experimental protocols and data presented are representative of methodologies used in the study of diterpenoid biosynthesis.

Introduction to Bonducellpin C and Cassane Diterpenoids

Bonducellpin C is a complex cassane-type diterpenoid isolated from the plant Caesalpinia bonduc.[1] Cassane diterpenoids are characterized by a distinctive rearranged abietane skeleton and exhibit a wide range of biological activities, making them promising candidates for drug discovery.[1][2] Understanding the biosynthesis of these molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.[3]

The Putative Biosynthesis Pathway of Bonducellpin C

The biosynthesis of Bonducellpin C is proposed to follow the general pathway for cassane-type diterpenoids, which originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4]

Formation of the Universal Diterpene Precursor

The pathway begins with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), through the methylerythritol 4-phosphate (MEP) pathway in plastids. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce IPP and DMAPP. These C5 units are then sequentially condensed by GGPP synthase to yield GGPP.

Cyclization and Rearrangement to the Cassane Skeleton

The formation of the characteristic cassane skeleton is a multi-step process catalyzed by diterpene synthases (diTPSs).

-

Protonation-initiated Cyclization: A class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (LDPP/CPP) intermediate.

-

Ionization and Secondary Cyclization: A class I diTPS, such as a kaurene synthase-like (KSL) enzyme, then facilitates the ionization of the diphosphate group from LDPP/CPP, leading to a series of cyclizations and rearrangements. This includes the migration of a methyl group from C-13 to C-14 of a pimarane intermediate, which is the defining step in the formation of the cassane scaffold.

Tailoring and Diversification

Following the formation of the basic cassane skeleton, a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes like dehydrogenases, reductases, and transferases, catalyze a variety of reactions. These modifications, such as hydroxylation, oxidation, and acetylation, lead to the vast structural diversity of cassane diterpenoids, including the specific structure of Bonducellpin C. The precise sequence and identity of these tailoring enzymes for Bonducellpin C are yet to be determined.

Caption: Putative biosynthetic pathway of Bonducellpin C.

Experimental Protocols for Pathway Elucidation

The elucidation of a diterpenoid biosynthetic pathway is a complex process that integrates multiple scientific disciplines. Below are detailed methodologies for key experiments typically employed.

Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify candidate genes encoding the enzymes involved in Bonducellpin C biosynthesis.

Methodology:

-

Plant Material: Collect tissues from Caesalpinia bonduc known to produce Bonducellpin C (e.g., seeds, roots).

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Bioinformatic Analysis:

-

Assemble the sequencing reads into transcripts.

-

Annotate the transcripts by comparing their sequences against public databases (e.g., NCBI, KEGG).

-

Identify transcripts homologous to known diterpene synthases, cytochrome P450s, and other relevant enzyme families.

-

Perform differential gene expression analysis to identify genes that are highly expressed in Bonducellpin C-producing tissues.

-

Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes and confirm their role in the biosynthetic pathway.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from C. bonduc cDNA and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the host cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Incubate the purified enzyme with its putative substrate (e.g., GGPP for a diTPS, or a cassane intermediate for a CYP450) in a suitable reaction buffer.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare them with authentic standards if available.

-

In planta Functional Characterization

Objective: To validate the function of candidate genes within a plant system.

Methodology:

-

Transient Expression: Infiltrate leaves of a model plant like Nicotiana benthamiana with Agrobacterium tumefaciens carrying the expression constructs for the candidate genes.

-

Metabolite Extraction: After a few days of incubation, harvest the infiltrated leaf tissue and extract the metabolites.

-

Metabolite Analysis: Analyze the extracts by GC-MS or LC-MS to detect the production of new diterpenoid compounds corresponding to the activity of the expressed enzymes.

Caption: A typical experimental workflow for diterpenoid pathway elucidation.

Data Presentation

Quantitative data is essential for understanding the efficiency and regulation of a biosynthetic pathway. The following tables provide examples of how such data would be structured.

Table 1: Candidate Gene Expression Levels in C. bonduc Tissues

| Gene ID | Putative Function | Root (TPM) | Seed (TPM) | Leaf (TPM) |

| CbTPS1 | Diterpene Synthase | 150.2 | 25.6 | 5.1 |

| CbCYP1 | Cytochrome P450 | 210.5 | 30.1 | 8.3 |

| CbCYP2 | Cytochrome P450 | 180.9 | 28.4 | 7.5 |

| CbADH1 | Alcohol Dehydrogenase | 125.3 | 15.7 | 4.2 |

| CbACT1 | Acetyltransferase | 195.8 | 35.2 | 9.8 |

| TPM: Transcripts Per Million |

Table 2: Kinetic Parameters of a Hypothetical Bonducellpin C Biosynthetic Enzyme

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| CbTPS1 | GGPP | 1.5 | 0.05 | 3.3 x 104 |

| CbCYP1 | Cassane Scaffold | 5.2 | 0.12 | 2.3 x 104 |

Table 3: Production Titers from Heterologous Expression

| Host Organism | Expressed Genes | Product | Titer (mg/L) |

| S. cerevisiae | CbTPS1 | Cassane Scaffold | 10.5 |

| S. cerevisiae | CbTPS1 + CbCYP1 | Hydroxylated Cassane | 5.2 |

| N. benthamiana | CbTPS1 + CbCYP1 + CbADH1 | Oxidized Cassane | 1.8 |

Conclusion and Future Directions

While the specific enzymatic steps leading to Bonducellpin C remain to be discovered, the general framework of cassane diterpenoid biosynthesis provides a solid foundation for future research. The combination of multi-omics approaches with functional genomics will be instrumental in identifying the complete set of genes and enzymes responsible for the synthesis of this promising natural product. Elucidation of the Bonducellpin C pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for its biotechnological production, ensuring a sustainable supply for further pharmacological investigation and potential therapeutic applications.

References

- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

"Bonducellpin C" initial biological screening

An In-depth Technical Guide to the Initial Biological Screening of Bonducellpin C

Executive Summary

Bonducellpin C is a cassane-type furanoditerpenoid isolated from the plant Caesalpinia bonduc. While specific biological screening data for Bonducellpin C is not extensively available in the public domain, this guide synthesizes information on the known biological activities of its chemical class and closely related compounds from the same genus. Cassane diterpenoids are recognized for a wide array of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive overview of the typical initial biological screening cascade applied to such novel natural products, including data presentation standards, detailed experimental protocols, and workflow visualizations to guide researchers and drug development professionals.

Context: The Biological Landscape of Cassane Diterpenoids

The genus Caesalpinia is a rich source of cassane diterpenoids, a class of natural products demonstrating significant therapeutic potential.[2] Research on compounds structurally related to Bonducellpin C has revealed a variety of biological activities:

-

Cytotoxic Activity: Several cassane diterpenoids, including the related Bonducellpins A-D, have been evaluated for their potential to inhibit the growth of cancer cell lines.[3] This is a primary screening area for novel compounds of this type.

-

Anti-inflammatory Activity: Extracts from Caesalpinia bonduc and isolated cassane diterpenoids have shown significant anti-inflammatory effects.[4] This is often assessed by measuring the inhibition of nitric oxide (NO) production in activated macrophages.

-

Antimicrobial Activity: Antibacterial and antifungal activities are commonly reported for this class of compounds, with studies identifying potent effects against various pathogens.

-

Antiplasmodial Activity: Some cassane diterpenoids have been identified as having activity against the malaria parasite, Plasmodium falciparum.

Given this context, an initial biological screening of Bonducellpin C would logically focus on these key areas of bioactivity.

Data Presentation: Standardized Tables for Screening Results

To facilitate the comparison of screening data, results should be organized into clear, structured tables. The most common metric for cytotoxic and anti-inflammatory assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process by 50%.

Table 1: In Vitro Cytotoxicity Profile of Bonducellpin C

| Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |

| MCF-7 | Breast Adenocarcinoma | Data not available | Doxorubicin | Value |

| HepG2 | Hepatocellular Carcinoma | Data not available | Doxorubicin | Value |

| PC-3 | Prostate Cancer | Data not available | Doxorubicin | Value |

| A549 | Lung Carcinoma | Data not available | Cisplatin | Value |

Note: This table is a template. Specific IC₅₀ values for Bonducellpin C are not available in the reviewed literature. The selection of cell lines is based on standard screening panels.

Table 2: In Vitro Anti-inflammatory Activity of Bonducellpin C

| Assay | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | Data not available | Dexamethasone | Value |

Note: This table is a template. Cassane diterpenoids have shown anti-inflammatory activity with IC₅₀ values in the range of 6-9 µM.

Experimental Protocols

Detailed and reproducible protocols are critical for the validation of biological screening results. Below is a standard methodology for a primary cytotoxicity screening assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which Bonducellpin C inhibits the metabolic activity of cultured cancer cells by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Bonducellpin C (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader (570 nm)

Procedure:

-